1-methyl-4-(trifluoromethyl)-1H-imidazole
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Overview
Description
1-methyl-4-(trifluoromethyl)-1H-imidazole is a useful research compound. Its molecular formula is C5H5F3N2 and its molecular weight is 150.104. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Direct Methylation and Trifluoroethylation : The compound has been used in the direct methylation or trifluoroethylation of imidazole derivatives, yielding high yields of corresponding salts. This process facilitates the production of a variety of room temperature ionic liquids (RTILs) (Zhang, Martin, & Desmarteau, 2003).
Corrosion Inhibition : Studies on the bonding of 1-methyl-imidazoles to copper have shown their relevance as corrosion inhibitors. The adsorption bonding of these compounds to Cu(111) was characterized, indicating their potential in protecting copper from corrosion (Kovačević, Milošev, & Kokalj, 2017).
Regioselective Synthesis : 1-Methyl-4-(trifluoromethyl)-1H-imidazole has been involved in the regioselective synthesis of 4,5-diaryl-1-methyl-1H-imidazoles, leading to compounds that have shown high cytotoxicity against various human tumor cell lines. This method's relevance lies in its potential for creating therapeutic agents (Bellina, Cauteruccio, Fiore, & Rossi, 2008).
Fuel Cell Technology : In the field of energy, 1-methyl imidazole has been used in polybenzimidazole membranes equilibrated with phosphoric acid, a high-temperature proton-conducting polymer electrolyte. This application is significant for the development of fuel cell technology (Schechter & Savinell, 2002).
Synthesis of Organic Materials : There has been significant research into the synthesis and characterization of various imidazole derivatives, including those derived from this compound. These compounds are important in medical chemistry and have potential biological activities (Orhan, Kose, Alkan, & Öztürk, 2019).
Non-Linear Optical Materials : Studies on compounds like 1-(3-(trifluoromethyl)benzyl)2-(4-(trifluoromethyl)phenyl)-6-methyl-1H-benzo[d]imidazole have shown significant non-linear optical (NLO) responses. These findings are crucial for developing new materials for NLO devices (Manikandan, Perumal, & Jayamoorthy, 2019).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that the trifluoromethyl group in 1-methyl-4-(trifluoromethyl)-1H-imidazole could contribute to its interaction with its targets.
Biochemical Pathways
The trifluoromethyl group has been associated with the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
Indole derivatives, which share a similar structure, have been found to possess various biological activities .
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in 1-methyl-4-(trifluoromethyl)-1H-imidazole plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates
Cellular Effects
Compounds with a trifluoromethyl group have been shown to play a significant role in various cellular processes
Molecular Mechanism
It is known that the trifluoromethyl group can participate in radical trifluoromethylation, a process that involves the formation of carbon-centered radical intermediates
Metabolic Pathways
It is known that the trifluoromethyl group can participate in radical trifluoromethylation
Properties
IUPAC Name |
1-methyl-4-(trifluoromethyl)imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c1-10-2-4(9-3-10)5(6,7)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFNAJACLPGPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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